(2R)-2-O-phosphonato-3-sulfonatolactate
Description
(2R)-2-O-phosphonato-3-sulfonatolactate is a chiral organosulfur compound with the molecular formula C₃H₃O₉PS and a molecular weight of 246.08 Daltons (monoisotopic weight: 249.95 Daltons) . It belongs to the class of phosphosulfolactates, characterized by a phosphonate group (-PO₃²⁻) at the C2 position and a sulfonate group (-SO₃⁻) at the C3 position of a lactate backbone. The (2R) enantiomer is one of two stereoisomers, the other being (2S)-phospho-3-sulfolactate .
This compound plays a role in microbial metabolism, particularly in sulfur assimilation pathways. It is cited in biochemical studies as an intermediate in the 3-sulfolactate cycle, a pathway observed in bacteria like Chromohalobacter salexigens . Its dual functional groups (phosphonate and sulfonate) confer unique physicochemical properties, such as high polarity and stability under physiological conditions, making it relevant in enzymology and environmental microbiology.
Properties
Molecular Formula |
C3H3O9PS-4 |
|---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
(2R)-2-phosphonatooxy-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/p-4/t2-/m0/s1 |
InChI Key |
CABHHUMGNFUZCZ-REOHCLBHSA-J |
SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
O-2,4,4-Trimethylpentyl Methylphosphonofluoridate
- Molecular Formula : C₁₀H₂₂FO₂P
- Functional Groups: Phosphonofluoridate ester (-PO₂F), alkyl chain.
- Properties: Highly reactive due to the fluorine atom; used in organophosphorus synthesis. Unlike this compound, it lacks sulfonate groups and is associated with toxicity risks (e.g., acetylcholinesterase inhibition) .
(2S)-2-O-Phosphonato-3-sulfonatolactate
- Molecular Formula : C₃H₃O₉PS (same as (2R) isomer).
- Key Difference: Stereochemistry at C2.
Sulfonate-Containing Compounds
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Aryl sulfonate with pyrazole and aldehyde groups.
- Properties: Unlike the target compound, this molecule is hydrophobic and used in agrochemicals.
Dual-Functional Group Compounds
Phosphosulfolactate Derivatives
- Examples : (RS)-phospho-3-sulfolactate (racemic mixture).
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Functional Groups | Molecular Weight (Da) | Biological Role |
|---|---|---|---|---|
| This compound | C₃H₃O₉PS | Phosphonate, sulfonate, lactate | 246.08 | Microbial sulfur metabolism |
| (2S)-2-O-phosphonato-3-sulfonatolactate | C₃H₃O₉PS | Phosphonate, sulfonate, lactate | 246.08 | Metabolic intermediate (minor) |
| O-2,4,4-Trimethylpentyl methylphosphonofluoridate | C₁₀H₂₂FO₂P | Phosphonofluoridate, alkyl | 224.25 | Synthetic intermediate |
Table 2: Physicochemical Properties
| Property | This compound | O-2,4,4-Trimethylpentyl methylphosphonofluoridate |
|---|---|---|
| Water Solubility | High (polar groups) | Low (hydrophobic alkyl chain) |
| Stability | Stable at physiological pH | Hydrolyzes in aqueous media |
| Bioactivity | Non-toxic metabolic intermediate | Neurotoxic (acetylcholinesterase inhibitor) |
Research Findings and Limitations
- Enzymatic Specificity : The (2R) enantiomer is preferentially utilized by sulfolactate dehydrogenase in C. salexigens, whereas the (2S) form shows negligible activity .
- Safety Profile: While phosphonates like methylphosphonofluoridates are hazardous, the target compound’s safety data remain unstudied. Analogous sulfonates (e.g., aryl sulfonates) show low acute toxicity but may bioaccumulate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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